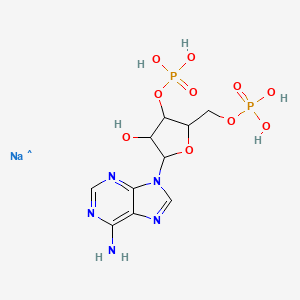
Bis(acryloyloxy)ZINC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(acryloyloxy)ZINC: is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of two acryloyloxy groups attached to a zinc atom. This compound is often used in the synthesis of polymers and other advanced materials due to its reactivity and ability to form cross-linked structures.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(acryloyloxy)ZINC typically involves the reaction of zinc oxide or zinc chloride with acrylic acid or its derivatives. The process can be summarized as follows:
-
Reaction with Zinc Oxide
Reactants: Zinc oxide (ZnO) and acrylic acid (CH₂=CHCOOH).
Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen, to prevent unwanted side reactions. The mixture is heated to a temperature range of 60-80°C.
:Equation: ZnO+2CH2=CHCOOH→Zn(OCOCH=CH2)2+H2O
-
Reaction with Zinc Chloride
Reactants: Zinc chloride (ZnCl₂) and sodium acrylate (CH₂=CHCOONa).
Conditions: This reaction is typically performed in an aqueous medium at room temperature.
:Equation: ZnCl2+2CH2=CHCOONa→Zn(OCOCH=CH2)2+2NaCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous monitoring: To ensure the reaction conditions are maintained for optimal yield.
Purification steps: Such as filtration and distillation to remove impurities and by-products.
化学反应分析
Types of Reactions
-
Polymerization
Reagents: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).
Conditions: Typically carried out at elevated temperatures (50-70°C) or under UV light.
Products: Cross-linked polymers with enhanced mechanical properties.
-
Substitution Reactions
Reagents: Nucleophiles such as amines or alcohols.
Conditions: Mild conditions, often at room temperature.
-
Coordination Reactions
Reagents: Ligands like phosphines or amines.
Conditions: Carried out in solution, often at room temperature.
Products: Coordination complexes with unique properties.
科学研究应用
Chemistry
Polymer Science: Used as a cross-linking agent in the synthesis of high-performance polymers.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biology
Bioconjugation: Utilized in the modification of biomolecules for improved stability and functionality.
Drug Delivery: Explored as a component in drug delivery systems for controlled release.
Medicine
Medical Devices: Incorporated into coatings for medical devices to improve biocompatibility and reduce infection rates.
Tissue Engineering: Used in the development of scaffolds for tissue regeneration.
Industry
Coatings: Applied in the formulation of durable and resistant coatings for various surfaces.
Adhesives: Used in the production of high-strength adhesives for industrial applications.
作用机制
The mechanism by which Bis(acryloyloxy)ZINC exerts its effects is primarily through its ability to form cross-linked structures. The acryloyloxy groups undergo polymerization, leading to the formation of a three-dimensional network. This network imparts enhanced mechanical properties and stability to the resulting materials. Additionally, the zinc atom can coordinate with various ligands, influencing the reactivity and properties of the compound.
相似化合物的比较
Similar Compounds
Bis(methacryloyloxy)ZINC: Similar in structure but with methacryloyloxy groups instead of acryloyloxy groups.
Bis(acryloyloxy)CALCIUM: Contains calcium instead of zinc, leading to different reactivity and properties.
Bis(acryloyloxy)MAGNESIUM: Magnesium-based compound with similar applications but different coordination chemistry.
Uniqueness
Reactivity: Bis(acryloyloxy)ZINC exhibits unique reactivity due to the presence of zinc, which can form stable coordination complexes.
Applications: Its ability to form cross-linked polymers makes it particularly valuable in polymer science and materials engineering.
Stability: The zinc atom provides enhanced stability to the compound, making it suitable for various industrial applications.
属性
分子式 |
C6H8O4Zn |
|---|---|
分子量 |
209.5 g/mol |
IUPAC 名称 |
prop-2-enoic acid;zinc |
InChI |
InChI=1S/2C3H4O2.Zn/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5); |
InChI 键 |
GBKZJILFFUGBQT-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)O.C=CC(=O)O.[Zn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


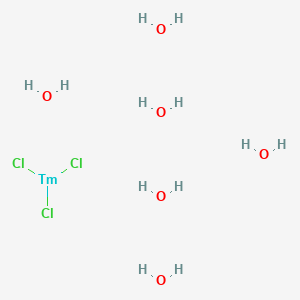
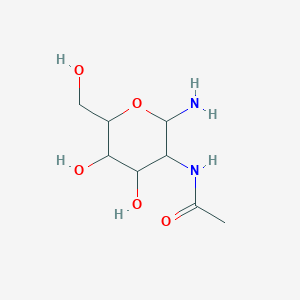
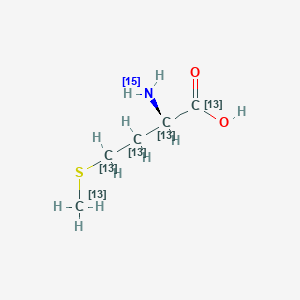
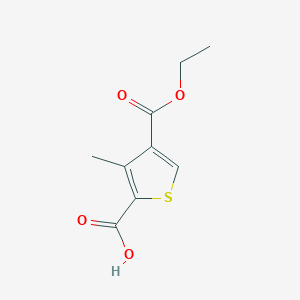
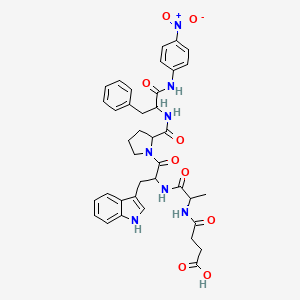
![(1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12061891.png)



![(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid](/img/structure/B12061906.png)
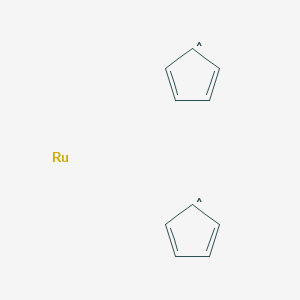
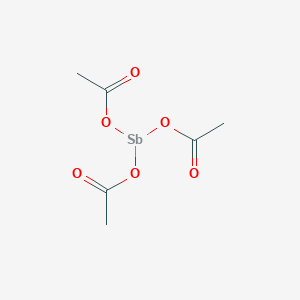
![[2-[4-[[6'-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate](/img/structure/B12061930.png)
